molecular formula C21H18F3N3O3 B2861385 4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1396863-83-4

4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2861385
CAS No.: 1396863-83-4
M. Wt: 417.388
InChI Key: VBLYLSBSCDBIMH-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide is an organic compound with unique chemical properties. This compound's structure includes a chromene moiety and a quinazoline derivative, making it of interest in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of organic reactions. Typically, the preparation involves the reaction of chromene-2-carboxylic acid with an amine derivative of quinazoline in the presence of coupling agents like carbodiimides under inert atmosphere conditions.

Industrial Production Methods: Industrial production can be achieved through a scalable process, often involving automated reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature and solvent choice, plays a crucial role in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify its functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed on this compound to replace specific functional groups with others.

Common Reagents and Conditions Used in These Reactions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Dimethyl sulfoxide (DMSO), ethanol, dichloromethane.

Major Products Formed from These Reactions: Depending on the reaction, products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound finds applications in numerous scientific research areas, such as:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Explored for its potential as a biochemical probe due to its interaction with biological molecules.

  • Medicine: Investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • 4-oxo-4H-chromene-2-carboxamide

  • 4-(trifluoromethyl)-quinazoline derivatives

  • Tetrahydroquinazoline-based compounds

What else do you want to know about this fascinating compound?

Biological Activity

The compound 4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18F3N3O3\text{C}_{18}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_3

This structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : In vitro assays demonstrated that derivatives with a similar structure inhibited cell proliferation with IC50 values in the low micromolar range. The presence of the trifluoromethyl group was crucial for enhancing antiproliferative effects .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies involving cyclooxygenase (COX) inhibition revealed that derivatives can act as selective COX-2 inhibitors. The mechanism involves the inhibition of prostaglandin synthesis, which is pivotal in inflammatory responses:

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)
Compound A0.0630.090
Compound B0.0750.120

These results suggest a potential for selective targeting of inflammatory pathways without significant side effects associated with COX-1 inhibition .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, preliminary evaluations indicate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed through minimum inhibitory concentration (MIC) tests:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings support the potential application of this compound in treating infections caused by resistant bacterial strains .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts on key enzymes involved in cancer progression and inflammation, including COX enzymes and various kinases.
  • Cell Cycle Arrest : Studies have shown that this compound induces G1 phase arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It has been found to modulate ROS levels within cells, contributing to its anticancer effects by promoting oxidative stress in malignant cells while sparing normal cells .

Case Studies

  • Case Study on MCF-7 Cells :
    • A study evaluated the effect of a structurally similar compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Inflammation Model :
    • In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.

Properties

IUPAC Name

4-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c22-21(23,24)19-12-5-1-3-7-14(12)26-18(27-19)9-10-25-20(29)17-11-15(28)13-6-2-4-8-16(13)30-17/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLYLSBSCDBIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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